molecular formula C6H9BrClNS B13580284 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13580284
M. Wt: 242.57 g/mol
InChI Key: KNNVYTQXXDOBAZ-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9BrNS·HCl It is an aromatic amine derivative, featuring a brominated thiophene ring attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride typically involves the bromination of thiophene followed by the introduction of an ethylamine group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Ethylamine Derivative: The brominated thiophene is then reacted with ethylamine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene oxides or sulfoxides.

    Reduction: Formation of reduced thiophene derivatives.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds and electrostatic interactions, while the brominated thiophene ring can participate in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
  • 2-(5-Trifluoromethylthiophen-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is unique due to the position of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H9BrClNS

Molecular Weight

242.57 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H8BrNS.ClH/c7-6-3-5(1-2-8)4-9-6;/h3-4H,1-2,8H2;1H

InChI Key

KNNVYTQXXDOBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCN)Br.Cl

Origin of Product

United States

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